molecular formula C19H19N3O4S B2918986 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide CAS No. 1396774-15-4

3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide

Cat. No.: B2918986
CAS No.: 1396774-15-4
M. Wt: 385.44
InChI Key: YHHLPQLWOCSUOD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzenesulfonyl group and a phthalazinone moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a phthalazinone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)11-12-27(25,26)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLPQLWOCSUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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